(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
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Overview
Description
The compound is a benzothiazole derivative. Benzothiazole derivatives are a class of compounds that have been widely studied for their diverse biological activities . They contain a benzothiazole moiety, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and more .Scientific Research Applications
Sigma Receptor Scintigraphy
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide, related to compounds with iodobenzamide structures, has been studied for its potential in sigma receptor scintigraphy. Sigma receptors are overexpressed on breast cancer cells, and agents like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) show promise in visualizing primary breast tumors in vivo. The preferential binding of benzamides to sigma receptors facilitates the accumulation of such compounds in breast tumors, potentially aiding in the non-invasive assessment of tumor proliferation (Caveliers et al., 2002).
Antidepressant and Anticonvulsant Potential
Compounds structurally related to this compound have been synthesized and evaluated for potential antidepressant and anticonvulsant effects. Benzo[d]thiazol derivatives, for instance, have been shown to exhibit significant antidepressant and anticonvulsant activities, with certain compounds like 2c and 2d displaying high efficacy in reducing immobility duration in forced swimming tests. This suggests that these derivatives may influence neurotransmitter concentrations such as serotonin and norepinephrine, indicating potential application in treating depressive and convulsive disorders (Jin et al., 2019).
Metabolism and Pharmacokinetics Studies
Studies on compounds similar to this compound have contributed valuable insights into the metabolism and pharmacokinetics of novel therapeutic agents. For instance, the disposition and metabolism of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) have been extensively studied, revealing key aspects such as elimination pathways, half-life, and principal circulating components in plasma. Such studies are crucial for understanding the pharmacological profiles and safety parameters of new drugs, guiding dosage recommendations, and optimizing therapeutic efficacy (Renzulli et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-13(26)23-15-6-7-16-19(12-15)32-22(25(16)8-9-28-2)24-21(27)14-10-17(29-3)20(31-5)18(11-14)30-4/h6-7,10-12H,8-9H2,1-5H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKRTHYWKRZNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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